molecular formula C10H9NO3 B2928268 2-Cyano-3-(4-hydroxyphenyl)propanoic acid CAS No. 90924-41-7

2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B2928268
CAS RN: 90924-41-7
M. Wt: 191.186
InChI Key: LGFZBEPKZGLLAC-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 191.19 . The compound should be stored in a refrigerator .

Scientific Research Applications

Biotechnological Production and Applications

Biotechnological routes have been explored for the production of valuable chemicals from lactic acid, a compound related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Lactic acid serves as a feedstock for green chemistry, leading to the production of potentially useful chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological processes. These advancements highlight the potential for deriving similar compounds from 2-Cyano-3-(4-hydroxyphenyl)propanoic acid for various industrial and pharmacological applications (Gao, Ma, & Xu, 2011).

Antioxidant Properties

Hydroxycinnamic acids (HCAs), which include compounds structurally related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, have been studied for their in vitro antioxidant activity. The structure-activity relationships (SARs) of HCAs suggest that the presence of an unsaturated bond and specific modifications on the aromatic ring significantly influence their antioxidant activity. These findings underscore the potential of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives in designing potent antioxidant molecules (Razzaghi-Asl et al., 2013).

Antibacterial and Antimycobacterial Compounds

Research into cyanobacterial compounds has identified a diverse array of compounds with antimicrobial activity against multidrug-resistant (MDR) bacteria, fungi, and mycobacteria. This review encompasses various chemical classes, including alkaloids, aromatic compounds, and polyketides, highlighting the potential for discovering new antibacterial and antimycobacterial agents from natural sources. The inclusion of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives could expand the scope of compounds with antimicrobial efficacy (Swain, Paidesetty, & Padhy, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFZBEPKZGLLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Synthesis routes and methods

Procedure details

To a 250 mL par shaker flask was charged 2-cyano-3-(4-hydroxy-phenyl)-acrylic acid (0.5 g, 2.6 mmol) in ethyl acetate (10 mL) and the solution was purged with nitrogen for 10 minutes. Then 10% palladium on carbon (0.07 g) was added under nitrogen atmosphere. After addition, the mixture was hydrogenated at 30 psi for 3 days. After completion of the reaction (monitored by TLC), the RM was filtered through celite bed and the residue was washed thoroughly with methanol (15 mL). After filtration, the filtrate was concentrated to distill off the solvent and dried under vacuum. The product was obtained as yellow liquid 0.5 g, yield: 98.9%): MS (ESI, 120 eV): m/z=192.1 (M+H)+; 1H NMR (300 MHz, DMSO-d6): δ 7.07-7.10 (d, 2H), 6.70-6.72 (d, 2H), 4.17-4.21 (t, 1H), 2.92-3.09 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98.9%

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